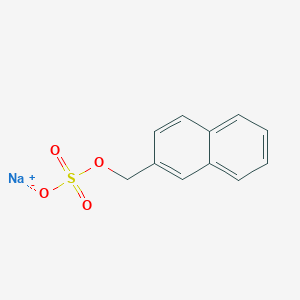
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a fluorescent reagent that is commonly used in the analysis of amino acids and proteins.
Mecanismo De Acción
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate reacts with primary amines in amino acids and proteins to form highly fluorescent isoindole derivatives. The reaction involves the formation of a cyclic intermediate, which is then oxidized to form the isoindole derivative. The fluorescence of the isoindole derivative is due to the presence of a conjugated system, which allows for the absorption and emission of light.
Biochemical and Physiological Effects:
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate does not have any known biochemical or physiological effects on the body. It is a synthetic reagent that is used in scientific research for the analysis of amino acids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is its high sensitivity and selectivity for primary amines. It can detect and quantify amino acids and proteins at very low concentrations. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is also relatively easy to use and can be incorporated into existing analytical methods such as HPLC and CE.
One of the main limitations of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is its lack of selectivity for specific amino acids. It reacts with all primary amines, which can lead to interference from other compounds in the sample. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is also sensitive to pH and temperature, which can affect the stability of the isoindole derivatives.
Direcciones Futuras
There are several future directions for the use of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate in scientific research. One area of interest is the development of new analytical methods that incorporate S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate. This includes the development of new HPLC and CE methods that can detect and quantify amino acids and proteins at even lower concentrations.
Another area of interest is the development of new fluorescent reagents that are more selective for specific amino acids. This would reduce the interference from other compounds in the sample and increase the accuracy of the analysis.
In conclusion, S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is a widely used fluorescent reagent in scientific research for the analysis of amino acids and proteins. Its high sensitivity and selectivity make it a valuable tool in analytical methods such as HPLC and CE. However, its lack of selectivity for specific amino acids and sensitivity to pH and temperature are limitations that need to be addressed. There are several future directions for the use of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate in scientific research, including the development of new analytical methods and more selective fluorescent reagents.
Métodos De Síntesis
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate can be synthesized through a multistep process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with sodium hydride to produce 2-pyridylthiol. This intermediate is then reacted with butyric anhydride to produce S-butyl 2-pyridylthioacetate. The final step involves the oxidation of S-butyl 2-pyridylthioacetate with potassium permanganate to produce S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate.
Aplicaciones Científicas De Investigación
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate has been widely used in scientific research for the analysis of amino acids and proteins. It is commonly used in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to detect and quantify amino acids. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate reacts with primary amines to form highly fluorescent isoindole derivatives, which can be detected using a fluorescence detector.
Propiedades
Número CAS |
106371-09-9 |
|---|---|
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
S-(1-oxidopyridin-1-ium-2-yl) butanethioate |
InChI |
InChI=1S/C9H11NO2S/c1-2-5-9(11)13-8-6-3-4-7-10(8)12/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
KCXSUCAILIQWIO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SC1=CC=CC=[N+]1[O-] |
SMILES canónico |
CCCC(=O)SC1=CC=CC=[N+]1[O-] |
Sinónimos |
Butanethioic acid, S-(1-oxido-2-pyridinyl) ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



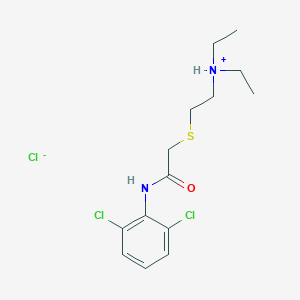


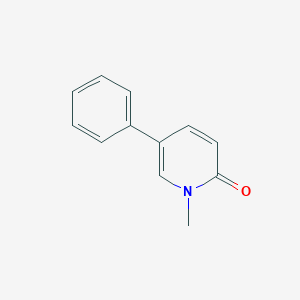
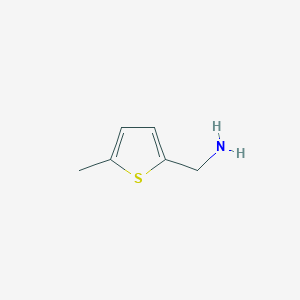

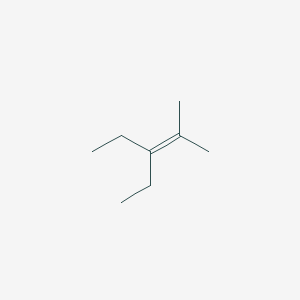
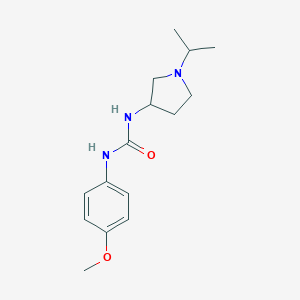
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)




